alpha-Maltose
Description
α-Maltose is a disaccharide composed of two glucose units linked by an α(1→4) glycosidic bond (C₁₂H₂₂O₁₁, MW 342.30 g/mol) . It is a key intermediate in starch degradation and plays a critical role in carbohydrate metabolism across plants, bacteria, and eukaryotes . In plants, α-maltose is exported from chloroplasts during starch breakdown, while in bacteria like Escherichia coli, it is metabolized via enzymes such as maltodextrin phosphorylase (MalP) and amylomaltase (MalQ) . Physicochemically, α-maltose exhibits moderate sweetness (30–60% of sucrose) and exists in anhydrous (α-form) and hydrous (β-form) crystalline states, with distinct transformation kinetics under humid conditions . Its industrial applications include use in high-maltose corn syrups and anti-staling agents in baked goods .
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-ASMJPISFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Record name | maltose | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Maltose | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196313 | |
| Record name | alpha-Maltose | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystals; [Mallinckrodt Baker MSDS], White odorless solid; [Merck Index] White odorless powder; [Acros Organics MSDS], White powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | Maltose | |
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| Record name | Starch, soluble | |
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| Record name | Maltodextrin | |
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| Record name | Maltodextrin | |
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CAS No. |
4482-75-1, 9005-84-9, 9050-36-6, 69-79-4 | |
| Record name | α-Maltose | |
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| Record name | alpha-Maltose | |
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| Record name | Starch, soluble | |
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| Record name | Maltodextrin | |
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| Record name | D-Glucose, 4-O-.alpha.-D-glucopyranosyl- | |
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| Record name | alpha-Maltose | |
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| Record name | Maltose | |
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| Record name | Maltodextrin | |
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| Record name | .ALPHA.-MALTOSE | |
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| Record name | Maltodextrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037138 | |
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Melting Point |
240 °C | |
| Record name | Maltodextrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037138 | |
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Preparation Methods
Syrup Preparation and Composition
The foundational step in alpha-maltose production involves preparing a high-purity maltose syrup with a maltose content exceeding 85%. This syrup is derived from starch hydrolysis using enzymatic processes, followed by vacuum evaporation to achieve a water content below 10% (w/w). Elevated water content (>10%) destabilizes seed crystals, leading to unintended beta-maltose hydrate formation. For industrial applications, maltose-rich solutions are concentrated to 4–9.5% moisture to optimize crystallization kinetics.
Seed Crystal Incorporation
Adding α-maltose seed crystals (0.01–20% w/w) initiates nucleation. Seed crystals are typically obtained from prior batches or synthetically prepared anhydrous this compound. At 50–130°C, the seeded syrup undergoes controlled crystallization, forming a massecuite (crystalline suspension) with >48% this compound content. Higher seed concentrations (0.1–20%) accelerate crystallization but risk agglomeration, necessitating precise stoichiometric control.
Temperature and Pressure Optimization
Crystallization occurs optimally at 60–120°C. Sub-50°C temperatures decelerate nucleation, while >130°C promotes caramelization and color degradation. Pressurization (≥5 kg/cm²) enhances crystal growth rates by 40–60%, reducing processing time from hours to minutes. Post-crystallization, dehydration via fluidized-bed drying or vacuum filtration yields a non-hygroscopic powder with <1% moisture.
Industrial-Scale Crystallization Techniques
Spray Drying and Granulation
For high-throughput production, spray drying is employed for syrups with 10–20% water content. The syrup is atomized into droplets, which contact this compound seed crystals in a heated chamber (70–100°C). This method achieves 66.2% this compound content with 94% yield. Fluidized-bed granulation further refines particle size, producing uniform granules (200–500 µm) suitable for tableting.
Block Crystallization and Pulverization
Syrups with ≤5.5% moisture are poured into trays, solidified at 70–100°C, and aged for 6–24 hours. The resulting blocks are pulverized into powders with 73.3% this compound content, demonstrating minimal hygroscopicity. This method is favored for its scalability and minimal energy input.
Critical Parameters and Yield Optimization
Water Content Impact
| Parameter | Optimal Range | Effect on Crystallization |
|---|---|---|
| Water content | <10% (w/w) | Prevents beta-maltose formation |
| Temperature | 60–120°C | Maximizes nucleation rate |
| Seed crystal dosage | 0.1–20% | Balances speed and crystal quality |
Deviating from ≤10% moisture destabilizes this compound seeds, reverting crystallization to beta-maltose hydrates. For example, 12% moisture reduces this compound yield by 30%.
Thermal and Mechanical Stress
Prolonged heating above 130°C degrades maltose into glucose and maltulose, while aggressive pulverization generates amorphous regions, increasing hygroscopicity. X-ray diffraction confirms crystalline integrity, with characteristic peaks at 2θ = 12.3°, 19.8°, and 23.1°.
Industrial Applications and Product Specifications
Food and Pharmaceutical Uses
This compound’s high melting point (≥140°C) and low hygroscopicity suit it for lipid-based confectioneries and lyophilized drugs. Comparative analysis with beta-maltose reveals superior stability in ethanol-based tinctures and reduced Maillard reactivity.
Quality Control Metrics
| Property | This compound | Beta-Maltose Hydrate |
|---|---|---|
| Melting point (°C) | 140–145 | 121–125 |
| Hygroscopicity (g/100g) | <0.5 | 5.2 |
| X-ray diffraction | Distinct peaks | Diffuse pattern |
Chemical Reactions Analysis
Types of Reactions
Alpha-Maltose undergoes various chemical reactions, including:
Hydrolysis: In the presence of the enzyme maltase, this compound is hydrolyzed into two glucose molecules.
Oxidation: this compound can be oxidized to form maltobionic acid.
Reduction: It can be reduced to form maltitol, a sugar alcohol.
Common Reagents and Conditions
Hydrolysis: Enzyme maltase, pH 6.0 to 7.0, temperature 37°C.
Oxidation: Mild oxidizing agents like bromine water.
Reduction: Catalytic hydrogenation using a metal catalyst like nickel.
Major Products Formed
Hydrolysis: Glucose.
Oxidation: Maltobionic acid.
Reduction: Maltitol.
Scientific Research Applications
Food Industry Applications
Sweetener and Flavor Enhancer
Alpha-maltose is widely used as a sweetener in the food industry. Its mild sweetness enhances the flavor profiles of various products, including baked goods, confectionery, and beverages. It contributes to the browning and texture development in baking processes, making it a preferred choice in bread production .
Nutritional Supplements
Due to its digestibility and energy-providing properties, this compound is included in nutritional supplements and infant formulas. Its relatively low glycemic index makes it suitable for products aimed at health-conscious consumers .
Pharmaceutical Applications
Stabilizing Agent
In the pharmaceutical sector, this compound serves as a stabilizing agent in drug formulations. Its ability to maintain the integrity of active ingredients during storage is crucial for the efficacy of medications and vaccines .
Research on Metabolic Disorders
Recent studies have investigated the role of this compound in metabolic pathways, particularly its potential to regulate blood sugar levels. Research comparing this compound with acarbose as an inhibitor of maltase-glucoamylase activity has implications for early diagnosis of metabolic disorders like Pompe disease .
Biotechnological Applications
Fermentation Processes
this compound acts as a fermentable sugar in biofuel production. It serves as a substrate for yeast fermentation, producing ethanol and other valuable chemicals, thus contributing to sustainable energy solutions .
Microbiological Research
In laboratory settings, this compound is utilized in microbiological and biochemical experiments. It serves as a carbon source in culture media for various microorganisms, facilitating research into microbial metabolism and enzymatic activities .
Case Study 1: this compound in Brewing
In brewing, this compound is derived from malted grains and serves as a primary fermentable sugar. A study demonstrated that varying concentrations of this compound influenced yeast fermentation rates and the final alcohol content of beer .
Case Study 2: this compound as a Stabilizer
A pharmaceutical study explored the use of this compound as a stabilizer in vaccine formulations. Results indicated that vaccines containing this compound exhibited improved stability and shelf life compared to those without it .
Data Tables
| Application Area | Specific Use | Benefits |
|---|---|---|
| Food Industry | Sweetener in baked goods | Enhances flavor and texture |
| Nutritional Supplements | Energy source for infants | Easily digestible |
| Pharmaceuticals | Stabilizing agent | Improves drug stability |
| Biotechnology | Fermentation substrate | Supports biofuel production |
| Microbiological Research | Carbon source for culture media | Facilitates microbial growth |
Future Research Directions
Research into this compound's interaction with gut microbiota could provide insights into its effects on digestive health and nutrient absorption. Additionally, exploring its scalability for industrial applications may uncover new commercial opportunities .
Mechanism of Action
Alpha-Maltose exerts its effects primarily through its hydrolysis into glucose by the enzyme maltase. This reaction occurs in the small intestine, where maltase breaks the alpha-1,4-glycosidic bond, releasing two glucose molecules. These glucose molecules are then absorbed into the bloodstream and utilized for energy production .
Comparison with Similar Compounds
Structural Features
α-Maltose is compared below with isomaltose, lactose, and trehalose, highlighting key structural differences (Table 1).
Table 1: Structural Comparison of α-Maltose with Related Disaccharides
Enzymatic Specificity and Metabolic Pathways
α-Maltose :
Lactose :
Table 2: Enzymatic Processing of Disaccharides
Physicochemical Properties and Industrial Relevance
Crystallization and Stability
Table 3: Physicochemical Properties
| Property | α-Maltose | Trehalose | Lactose |
|---|---|---|---|
| Sweetness (% sucrose) | 30–60% | ~45% | ~20% |
| Crystallization Temp | 50°C–130°C | Ambient | 93°C |
| Solubility (g/100 mL) | 108 | 68.9 | 21.6 |
Key Research Findings and Contradictions
- Structural Insights: DFT studies reveal α-maltose’s relaxed isopotential maps, critical for understanding enzyme binding . Docking studies (RMSD = 0.464 Å) confirm its stable interaction with glycosidases .
- Metabolic Divergence : Arabidopsis DPE2 incompletely rescues E. coli MalQ mutants, highlighting evolutionary divergence in substrate preference .
- Synonyms Misuse: Reports erroneously list α-maltose as a starch synonym ; starch is a polysaccharide, while α-maltose is a disaccharide .
Biological Activity
Alpha-maltose, a disaccharide composed of two glucose units linked by an α(1→4) glycosidic bond, plays a significant role in various biological processes. This article delves into its biological activity, enzymatic interactions, and metabolic implications, drawing upon diverse studies and findings.
Structure and Properties
This compound is one of the two anomers of maltose, the other being beta-maltose. The structural distinction between these two forms is crucial as it influences their biological activity. The specific rotation of this compound in chloroform is +122°, while that of beta-maltose is +63° . This difference in optical activity can affect how these compounds interact with enzymes and transporters in biological systems.
Enzymatic Activity
Enzymatic Hydrolysis:
this compound is primarily metabolized by enzymes such as maltase and α-glucosidase. Studies have shown that maltase exhibits higher affinity for this compound compared to its beta counterpart. For instance, in a controlled environment with 10 mM maltose, significant α-glucosidase activity was observed, indicating that this compound serves as an effective substrate for this enzyme .
Case Study: Maltase Activity in Arabidopsis:
Research involving starchless mutants of Arabidopsis demonstrated that total maltose levels were predominantly in the alpha form during specific growth phases. The enzymatic activity peaked during the mid-log phase, suggesting that this compound is actively utilized for energy production during this period .
Biological Significance
Metabolic Role:
this compound serves as a critical energy source in various organisms. In plants, it plays a vital role during the night when photosynthesis ceases. The conversion of stored starch to maltose allows plants to maintain metabolic functions until daylight returns .
Transport Mechanisms:
The transport of this compound across cellular membranes involves specific transporter proteins. For example, the Maltose Excess Protein 1 (MEX1) is responsible for facilitating the movement of maltose from chloroplasts to the cytosol in plants . This transport is essential for maintaining cellular energy levels.
Toxicological Studies
Toxicological assessments have indicated that this compound exhibits low toxicity levels. A study evaluating the safety of maltogenic alpha-amylase (an enzyme related to maltose metabolism) found no adverse effects at doses up to 1000 mg/kg body weight in rats over a 90-day period . This suggests that this compound and its derivatives are generally safe for consumption.
Summary of Research Findings
Q & A
Q. How can interdisciplinary approaches (e.g., combining biochemistry and computational chemistry) enhance α-maltose research?
- Methodological Answer : Integrate wet-lab experiments (e.g., enzymatic assays) with molecular docking or QM/MM simulations to predict enzyme-substrate interactions. For example, hybrid studies have clarified how maltogenic α-amylase selectively hydrolyzes α-maltose residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
